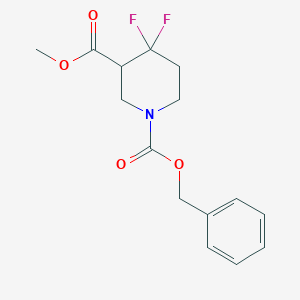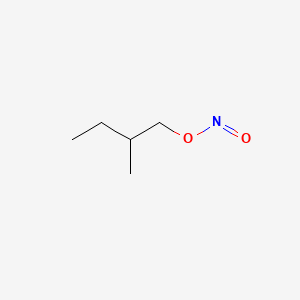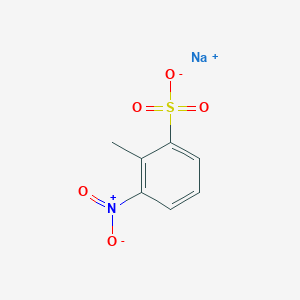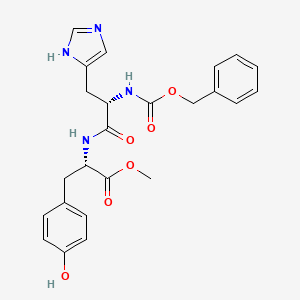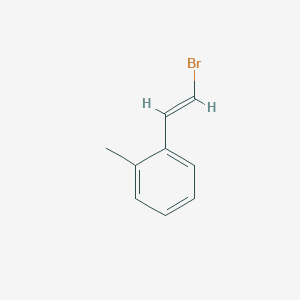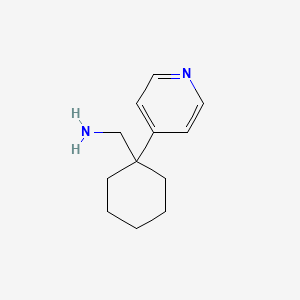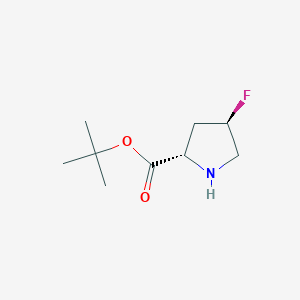![molecular formula C49H31O4P B12817798 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound featuring a unique structure that includes pyrene moieties and a dioxaphosphocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps:
Formation of the Pyrene Derivative: The initial step involves the functionalization of pyrene to introduce reactive groups that can participate in subsequent reactions. This can be achieved through halogenation followed by substitution reactions to introduce the desired functional groups.
Cyclization: The functionalized pyrene derivatives are then subjected to cyclization reactions to form the indeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine core. This step often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate ring closure.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the hydroxy and oxide functionalities. Common oxidizing
Properties
Molecular Formula |
C49H31O4P |
|---|---|
Molecular Weight |
714.7 g/mol |
IUPAC Name |
12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C49H31O4P/c50-54(51)52-47-39(35-17-11-31-9-7-27-3-1-5-29-13-19-37(35)43(31)41(27)29)21-15-33-23-25-49(45(33)47)26-24-34-16-22-40(48(53-54)46(34)49)36-18-12-32-10-8-28-4-2-6-30-14-20-38(36)44(32)42(28)30/h1-22H,23-26H2,(H,50,51) |
InChI Key |
SNBDKEGWJWLASS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)OP(=O)(OC9=C(C=CC1=C39)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


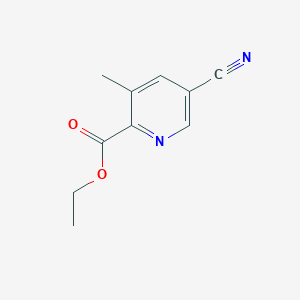
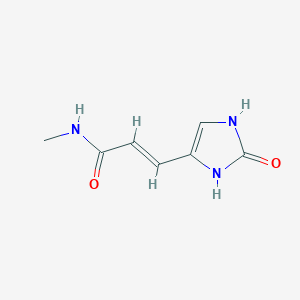
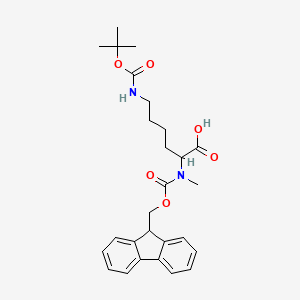
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
